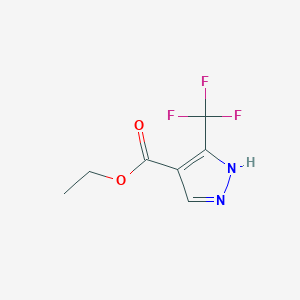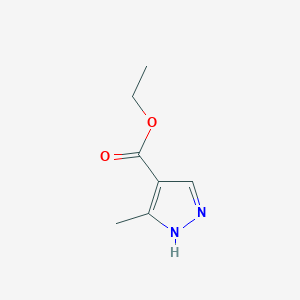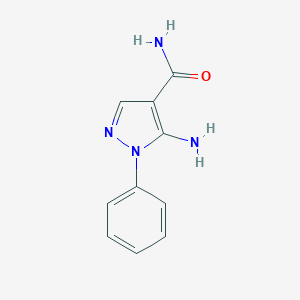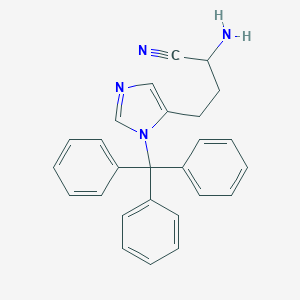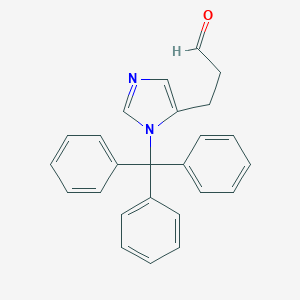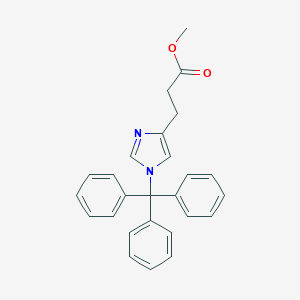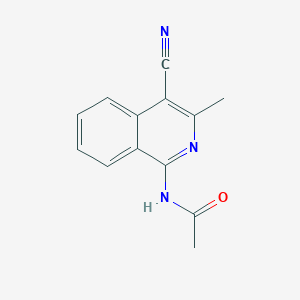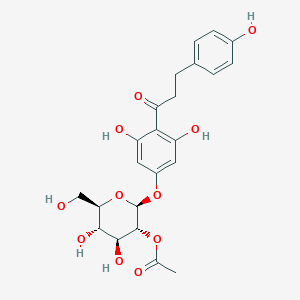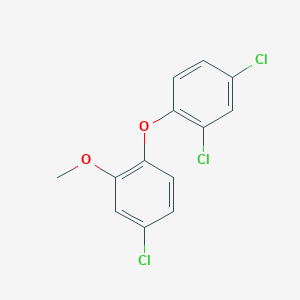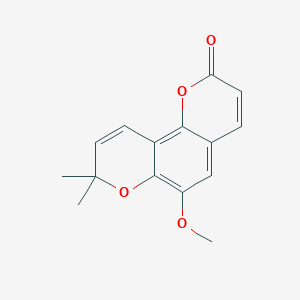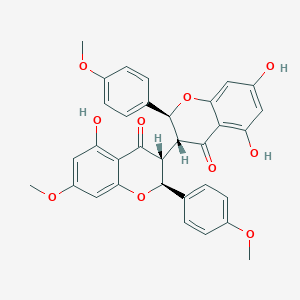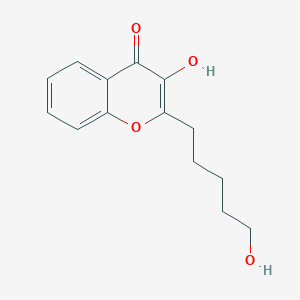
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including structures similar to 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one, often involves strategies like the Knoevenagel condensation, cyclocondensation of coumarin derivatives, and reactions involving 4-hydroxycoumarins as starting materials (Gharpure et al., 2013). These methods can yield a variety of chromen-4-one derivatives by modifying reaction conditions and starting materials.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives can be elucidated using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. For example, studies on similar compounds have demonstrated the crystalline structures and provided insights into the molecular conformations and intermolecular interactions present within these molecules (Manolov et al., 2012).
Chemical Reactions and Properties
Chromen-4-one derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and redox reactions. These reactions can further modify the chromen-4-one core to introduce new functional groups or to form new heterocyclic systems. For instance, the introduction of substituents such as thiophenyl groups can be achieved through photoinduced intramolecular coupling reactions (Jindal et al., 2014).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the core structure. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are key to the application of chromen-4-one derivatives. For example, the electron-donating or withdrawing nature of substituents can significantly affect the compound's UV-Vis absorption spectra and its redox behavior (Hamdi et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Properties : Compounds similar to 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one have shown potential as antibacterial and antioxidant compounds (Al-ayed, 2011). For instance, novel 4-hydroxy-chromene-2-one derivatives have demonstrated high antimicrobial activity, comparable to ketoconazole against certain microbes (Mladenovic et al., 2010).
Chemical Sensor : A derivative, 4-hydroxy-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)-2H-chromen-2-one, acts as a selective sensor for bisulfite (HSO3-), useful in food analysis (Wang et al., 2017).
Antitumor Activity : Some derivatives, like 3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-one, are being studied for their antitumor properties (Gašparová et al., 2013).
Ligand in Coordination Chemistry : 3-Hydroxy-2-(5-hydroxypentyl)-4H-chromen-4-one can act as a bidentate ligand when coordinated to iron(III), making it relevant in the study of metal complexes (Kong et al., 2006).
Synthetic Applications : These compounds are used in the synthesis of various chemicals, like 3-(thiazol-4-yl)-4-hydroxy coumarines, showcasing their utility in chemical research (Sukdolak et al., 2004).
Antiviral Properties : Some derivatives, like 4-hydroxy-hexahydro-2H-chromenes, have been identified for their antiviral activity against influenza A virus subtype H1N1pdm09 (Patrusheva et al., 2016).
Catalysis and Synthesis : New methods have been developed using these compounds for efficient and eco-friendly synthesis of various heterocyclic frameworks, which are significant in medicinal chemistry and drug development (Singh et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZKMCHOYIIVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400050 | |
| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
CAS RN |
267400-83-9 | |
| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

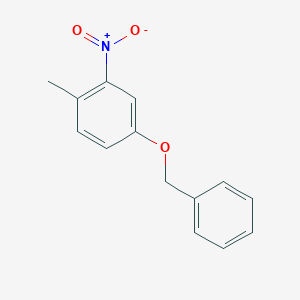
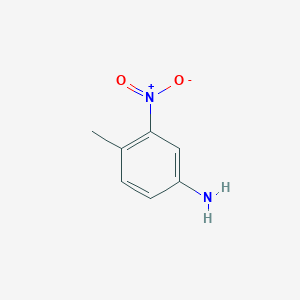
![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)
